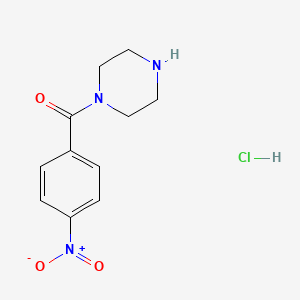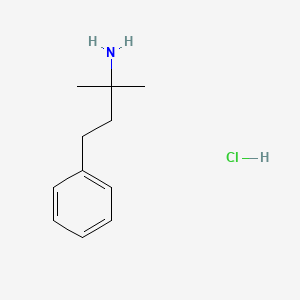
2-Methyl-4-phenylbutan-2-amine hydrochloride
Vue d'ensemble
Description
2-Methyl-4-phenylbutan-2-amine hydrochloride is a compound with the CAS Number: 51677-23-7 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of 2-Methyl-4-phenylbutan-2-amine hydrochloride is C11H18ClN. It has a molecular weight of 199.72 g/mol .Physical And Chemical Properties Analysis
2-Methyl-4-phenylbutan-2-amine hydrochloride is a powder . It has a molecular weight of 199.72 .Applications De Recherche Scientifique
Preparation and Characterization in Chemistry
- 2-Methyl-4-phenylbutan-2-amine hydrochloride has been studied in the preparation and characterization of various chemical compounds. For instance, compounds like bis[2-N(methyleneimino)ethylbutanoate] and related structures were isolated through condensation reactions involving corresponding ketones and amines, highlighting the compound's relevance in complex chemical synthesis and structure analysis (Jeseentharani et al., 2010).
Enantioselective Synthesis
- The compound plays a role in the enantioselective synthesis of pharmacologically active amines. A study using Candida antarctica lipase B for enantioselective acetylation demonstrated high yields and enantiomeric excesses for substances like 4-phenylbutan-2-amine, underlining its potential in creating enantiomerically pure compounds (González‐Sabín et al., 2002).
Reactivity in Organic Synthesis
- The reactivity of 2-Methyl-4-phenylbutan-2-amine hydrochloride has been explored in multiple organic synthesis processes. For example, its reactions with aromatic aldehydes and diamines have been studied, showing diverse product formations and structural elucidations (Gein et al., 2010).
Structural Studies and Crystallography
- Structural analyses and crystallographic studies have been conducted on compounds related to 2-Methyl-4-phenylbutan-2-amine hydrochloride. These studies provide insights into molecular geometries and electronic spectra, which are crucial for understanding the physical and chemical properties of related compounds (Nycz et al., 2011).
Complex Formation and Hydrogen Bonding
- Research has also delved into the formation of complexes and hydrogen bonding involving 2-Methyl-4-phenylbutan-2-amine hydrochloride. These studies contribute to the broader understanding of molecular interactions and stability in various chemical environments (Castaneda et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-4-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,12)9-8-10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRSDZSQOWXYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylbutan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



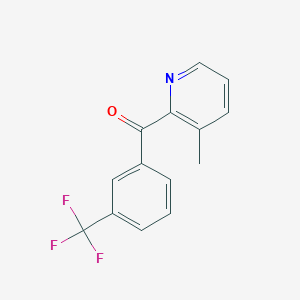
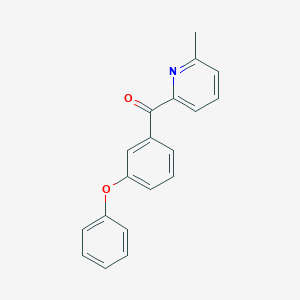
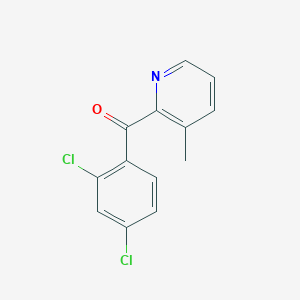
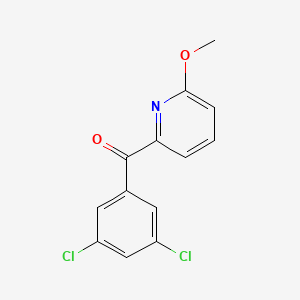

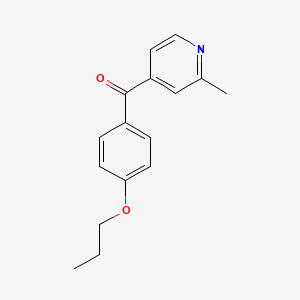



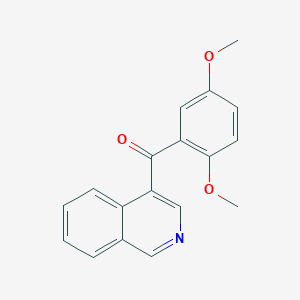

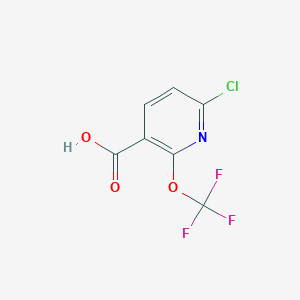
![N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride](/img/structure/B1422388.png)
